molecular formula C8H11N3OS B2680129 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1876559-78-2

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2680129
CAS No.: 1876559-78-2
M. Wt: 197.26
InChI Key: YQRRGGVYCHZZPA-UHFFFAOYSA-N
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Description

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound that features a unique bicyclic structure incorporating a thiadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit antimicrobial activity

Mode of Action

The exact mode of action of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22It is suggested that the compound may form a hydrogen bond with the active centers of cell constituents , potentially interfering with normal cell processes.

Biochemical Pathways

The biochemical pathways affected by 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to disrupt processes related to dna replication . This suggests that the compound may affect DNA replication pathways, leading to downstream effects such as inhibition of cell replication.

Result of Action

The molecular and cellular effects of the action of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit antimicrobial activity , suggesting that the compound may inhibit the growth of microbial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the reaction of 3-methyl-1,2,4-thiadiazole with a suitable bicyclic precursor. The reaction conditions often require the presence of a strong base and a polar aprotic solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

What sets 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-5-9-8(13-10-5)11-3-7-2-6(11)4-12-7/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRRGGVYCHZZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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